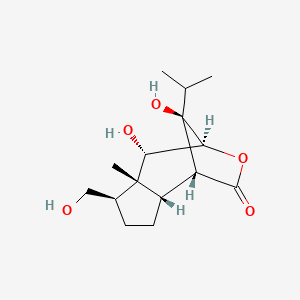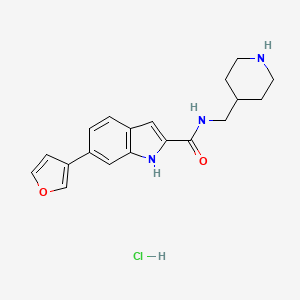
N-DMTr-morpholino-T-5'-O-phosphoramidite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-DMTr-morpholino-T-5’-O-phosphoramidite is a phosphoramidite monomer used in the synthesis of oligonucleotides. This compound is particularly significant in the field of nucleic acid chemistry, where it serves as a building block for the synthesis of modified oligonucleotides. These modified oligonucleotides are essential for various applications, including therapeutic agents, diagnostic tools, and research reagents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-DMTr-morpholino-T-5’-O-phosphoramidite involves several steps. The starting material is typically a nucleoside, which undergoes protection of the hydroxyl groups, followed by the introduction of the morpholino group. The final step involves the addition of the phosphoramidite group. The reaction conditions often include the use of protecting groups such as dimethoxytrityl (DMTr) to protect the hydroxyl groups during the synthesis .
Industrial Production Methods
In an industrial setting, the production of N-DMTr-morpholino-T-5’-O-phosphoramidite follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product. The reaction conditions are optimized to maximize efficiency and minimize the production of by-products .
化学反応の分析
Types of Reactions
N-DMTr-morpholino-T-5’-O-phosphoramidite undergoes various chemical reactions, including:
Oxidation: The phosphite triester group can be oxidized to a phosphate triester using oxidizing agents such as iodine.
Substitution: The morpholino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Iodine in the presence of water or pyridine is commonly used for the oxidation of the phosphite triester group.
Substitution: Nucleophilic substitution reactions often involve the use of nucleophiles such as amines or thiols under mild conditions
Major Products Formed
The major products formed from these reactions include modified oligonucleotides with altered backbone structures, which can enhance their stability and binding affinity to target nucleic acids .
科学的研究の応用
N-DMTr-morpholino-T-5’-O-phosphoramidite has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid interactions and developing new chemical probes.
Biology: Employed in the creation of antisense oligonucleotides and small interfering RNA (siRNA) for gene silencing studies.
Medicine: Utilized in the development of therapeutic oligonucleotides for treating genetic disorders and viral infections.
Industry: Applied in the production of diagnostic tools, such as DNA microarrays and biosensors, for detecting genetic mutations and pathogens
作用機序
The mechanism of action of N-DMTr-morpholino-T-5’-O-phosphoramidite involves its incorporation into oligonucleotides during solid-phase synthesis. The phosphoramidite group reacts with the hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage. This linkage is then oxidized to a phosphate triester, resulting in the formation of a stable phosphodiester bond. The modified oligonucleotides can bind to complementary nucleic acid sequences, inhibiting their function or facilitating their detection .
類似化合物との比較
Similar Compounds
N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5’-O-phosphoramidite: Another phosphoramidite monomer used in oligonucleotide synthesis, but with a different base modification.
N-DMTr-morpholino-T-5’-O-phosphoramidite: Similar in structure but may have different functional groups or modifications
Uniqueness
N-DMTr-morpholino-T-5’-O-phosphoramidite is unique due to its specific morpholino modification, which enhances the stability and binding affinity of the resulting oligonucleotides. This makes it particularly useful for applications requiring high specificity and stability, such as therapeutic oligonucleotides and diagnostic tools .
特性
分子式 |
C40H50N5O7P |
|---|---|
分子量 |
743.8 g/mol |
IUPAC名 |
3-[[(2S,6R)-4-[bis(4-methoxyphenyl)-phenylmethyl]-6-(5-methyl-2,4-dioxopyrimidin-1-yl)morpholin-2-yl]methoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C40H50N5O7P/c1-28(2)45(29(3)4)53(50-23-11-22-41)51-27-36-25-43(26-37(52-36)44-24-30(5)38(46)42-39(44)47)40(31-12-9-8-10-13-31,32-14-18-34(48-6)19-15-32)33-16-20-35(49-7)21-17-33/h8-10,12-21,24,28-29,36-37H,11,23,25-27H2,1-7H3,(H,42,46,47)/t36-,37+,53?/m0/s1 |
InChIキー |
FCMMGXLSEVKFCM-KKAJOCKXSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CN(C[C@H](O2)COP(N(C(C)C)C(C)C)OCCC#N)C(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CN(CC(O2)COP(N(C(C)C)C(C)C)OCCC#N)C(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


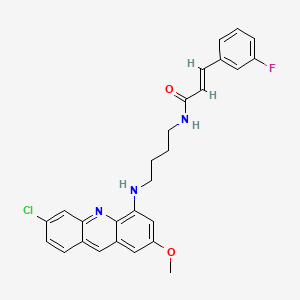

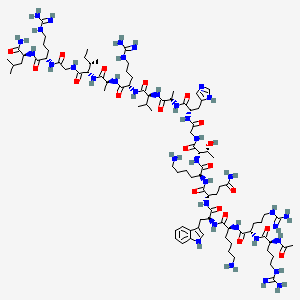

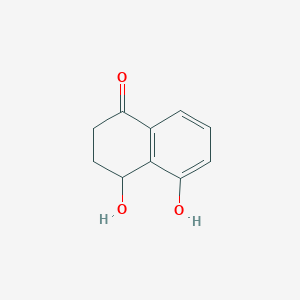
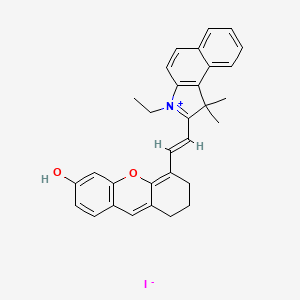
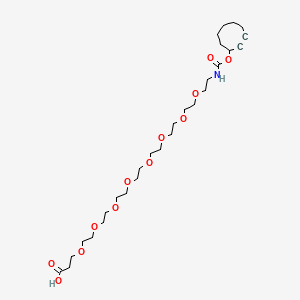
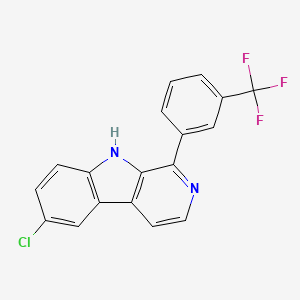
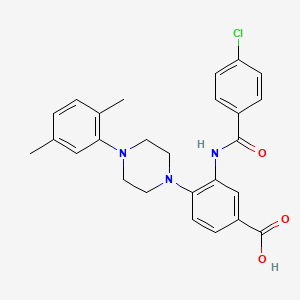
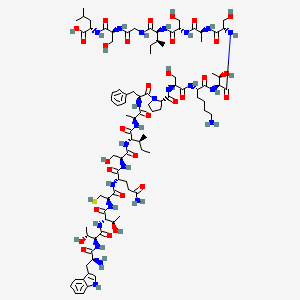
![[[(2R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12378987.png)
![[(1S,2S,5S,6S,8R,10S,11R,15S,18R)-9,10,18-trihydroxy-6-(methoxymethyl)-12,12-dimethyl-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate](/img/structure/B12378990.png)
